molecular formula C12H18FN B13608955 4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine

4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine

Cat. No.: B13608955
M. Wt: 195.28 g/mol
InChI Key: RTUOZBFRVPTITB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzaldehyde.

    Grignard Reaction: 4-fluorobenzaldehyde is subjected to a Grignard reaction with 2,2-dimethylbutylmagnesium bromide to form the corresponding alcohol.

    Reduction: The alcohol is then reduced to the amine using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to significant biological effects. The compound may modulate neurotransmitter levels, inhibit specific enzymes, or activate certain receptors, depending on its structural configuration and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the 2,2-dimethylbutan-1-amine backbone. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

4-(4-fluorophenyl)-2,2-dimethylbutan-1-amine

InChI

InChI=1S/C12H18FN/c1-12(2,9-14)8-7-10-3-5-11(13)6-4-10/h3-6H,7-9,14H2,1-2H3

InChI Key

RTUOZBFRVPTITB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)F)CN

Origin of Product

United States

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